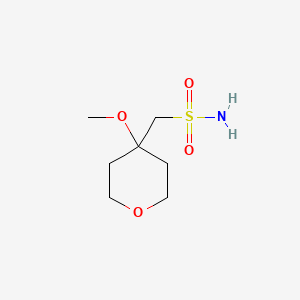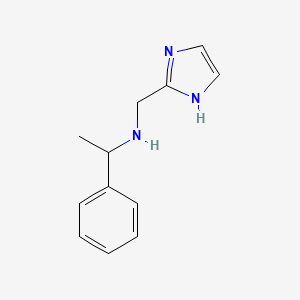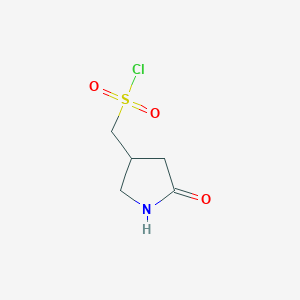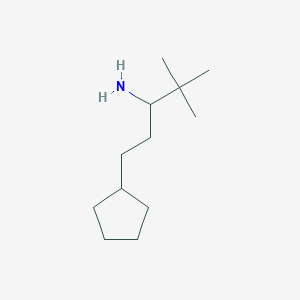![molecular formula C11H16FNO2 B13282571 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13282571.png)
2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol: is a chemical compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to an amino group and a propane-1,3-diol backbone. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluorophenyl ethylamine.
Amination Reaction: The 2-fluorophenyl ethylamine undergoes an amination reaction with propane-1,3-diol under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the amino group to a secondary or tertiary amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of fluorinated amino alcohols in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the amino and diol groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol: Known for its use as an immunomodulator.
2-Amino-2-(4-hexylphenethyl)propane-1,3-diol: Studied for its potential in treating autoimmune diseases.
2-Amino-2-[2-(4-methylphenyl)ethyl]propane-1,3-diol: Explored for its pharmacological properties.
Uniqueness: 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its binding affinity to specific targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16FNO2/c1-8(13-9(6-14)7-15)10-4-2-3-5-11(10)12/h2-5,8-9,13-15H,6-7H2,1H3 |
InChI Key |
CCGUPUUHCQZDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13282496.png)
![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid](/img/structure/B13282497.png)
![2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13282501.png)
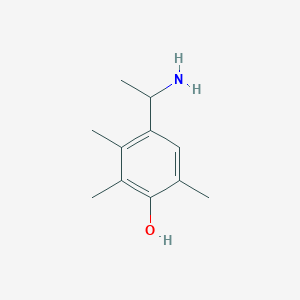
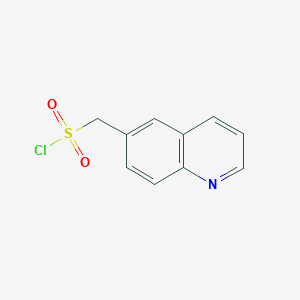

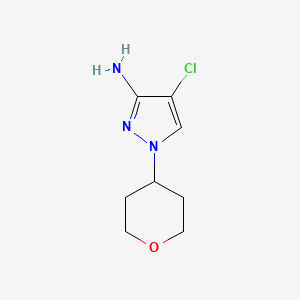
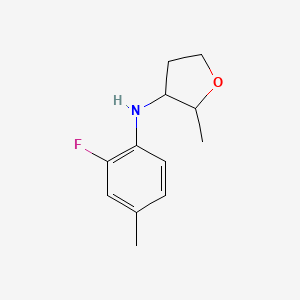
![7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13282541.png)
![(2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13282544.png)
